molecular formula C13H10N2OS B10910625 2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-(3-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B10910625
M. Wt: 242.30 g/mol
InChI Key: XYJLEYXRKWRJIC-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methylbenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

2-(3-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole: Methyl group is positioned differently on the phenyl ring.

    2-(3-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Thiophene ring is replaced with a phenyl ring.

The uniqueness of 2-(3-methylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-(3-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H10N2OS/c1-9-4-2-5-10(8-9)12-14-15-13(16-12)11-6-3-7-17-11/h2-8H,1H3

InChI Key

XYJLEYXRKWRJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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